molecular formula C6H12N2 B12524290 (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine CAS No. 676461-49-7

(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine

Cat. No.: B12524290
CAS No.: 676461-49-7
M. Wt: 112.17 g/mol
InChI Key: IAXKDYYTMWUUIA-HCWXCVPCSA-N
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Description

(1S,4S,5R)-2-Azabicyclo[221]heptan-5-amine is a bicyclic amine compound that features a nitrogen atom within its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable synthetic routes for (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed approach mentioned above provides a scalable and efficient route that could be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original bicyclic amine structure, which can be further utilized in synthetic chemistry and drug development.

Scientific Research Applications

(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine has significant potential in several scientific research applications:

Mechanism of Action

The mechanism by which (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine apart is its specific bicyclic structure, which provides unique steric and electronic properties. This makes it particularly valuable in the design of new compounds with specific biological activities.

Properties

CAS No.

676461-49-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-amine

InChI

InChI=1S/C6H12N2/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3,7H2/t4-,5-,6+/m0/s1

InChI Key

IAXKDYYTMWUUIA-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1CN2)N

Canonical SMILES

C1C2CC(C1CN2)N

Origin of Product

United States

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